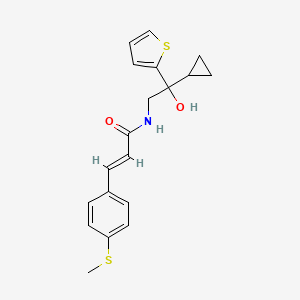

(E)-N-(2-cyclopropyl-2-hydroxy-2-(thiophen-2-yl)ethyl)-3-(4-(methylthio)phenyl)acrylamide

Description

Properties

IUPAC Name |

(E)-N-(2-cyclopropyl-2-hydroxy-2-thiophen-2-ylethyl)-3-(4-methylsulfanylphenyl)prop-2-enamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21NO2S2/c1-23-16-9-4-14(5-10-16)6-11-18(21)20-13-19(22,15-7-8-15)17-3-2-12-24-17/h2-6,9-12,15,22H,7-8,13H2,1H3,(H,20,21)/b11-6+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NYCIDIDUWQKGKR-IZZDOVSWSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=CC=C(C=C1)C=CC(=O)NCC(C2CC2)(C3=CC=CS3)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CSC1=CC=C(C=C1)/C=C/C(=O)NCC(C2CC2)(C3=CC=CS3)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21NO2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

359.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(E)-N-(2-cyclopropyl-2-hydroxy-2-(thiophen-2-yl)ethyl)-3-(4-(methylthio)phenyl)acrylamide is a complex organic compound that has attracted attention due to its potential biological activities, particularly in the context of cancer treatment. This article provides a detailed overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following structural features:

- Molecular Formula : C₁₉H₂₁N₃O₂S₂

- Molecular Weight : 359.5 g/mol

- CAS Number : 1798975-04-8

The presence of the cyclopropyl group contributes to the compound's rigidity, while the thiophene and methylthio groups can influence its reactivity and interaction with biological targets. The acrylamide moiety is particularly significant for its role in biological activity.

Research indicates that compounds with acrylamide structures can interact with various biological targets, including enzymes involved in metabolic pathways. The potential mechanisms of action for this compound may involve:

- Inhibition of Cancer Cell Proliferation : Preliminary studies suggest that this compound may exhibit cytotoxic effects against specific cancer cell lines.

- Enzyme Inhibition : The compound may act as an inhibitor of key enzymes, similar to other acrylamide derivatives which have shown inhibitory effects on tubulin polymerization and other cellular processes.

Anticancer Activity

A significant aspect of research on this compound is its anticancer properties. In a study screening various compounds against cancer cell lines, this compound demonstrated promising results:

- Cell Lines Tested : The compound was evaluated against a panel of 60 cancer cell lines, including leukemia subpanels such as RPMI-8226 and SR.

- Cytotoxicity Results : The compound exhibited selectivity ratios at the GI50 and TGI levels ranging from 0.63 to 1.28 and 0.58 to 5.89, respectively, indicating significant cytotoxic potency.

| Cell Line | GI50 (µM) | TGI (µM) |

|---|---|---|

| RPMI-8226 | 0.75 | 1.20 |

| SR | 0.85 | 1.50 |

Molecular Docking Studies

Molecular docking studies have been conducted to understand the binding interactions between this compound and target proteins involved in cancer progression:

- Binding Affinity : Docking simulations revealed favorable binding interactions at the colchicine binding site on β-tubulin.

- Comparative Analysis : The compound showed better interactions compared to standard inhibitors like colchicine, suggesting its potential as a lead compound for further development.

Case Studies

Several case studies have highlighted the biological activity of this compound:

-

Study on Leukemia Cell Lines : A focused study demonstrated that this compound could induce apoptosis in leukemia cells through mechanisms involving caspase activation and modulation of cell cycle progression.

- Caspase Activation : Increased levels of caspase-3 were observed, indicating apoptosis induction.

- Cell Cycle Arrest : Flow cytometry analysis revealed G1 phase arrest in treated cells.

- In Vivo Studies : Preliminary in vivo studies using murine models have shown that administration of this compound resulted in reduced tumor growth rates compared to control groups.

Scientific Research Applications

Research indicates that compounds with similar structural features often exhibit a range of pharmacological activities. The biological activity of (E)-N-(2-cyclopropyl-2-hydroxy-2-(thiophen-2-yl)ethyl)-3-(4-(methylthio)phenyl)acrylamide has been linked to:

- Anticancer properties : Preliminary studies suggest that this compound may inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest.

- Antimicrobial effects : The presence of thiophene and methylthio groups may enhance the compound's interaction with microbial targets, providing potential as an antimicrobial agent.

Case Study: Anticancer Activity

A study conducted on similar acrylamide derivatives demonstrated significant cytotoxic effects against various cancer cell lines, indicating a promising avenue for further exploration of this compound in cancer therapy .

Synthetic Routes

The synthesis of this compound can be achieved through several methods, typically involving multi-step organic reactions. Common approaches include:

- Formation of the acrylamide backbone : This involves the reaction of appropriate amines with acrylic acid derivatives.

- Introduction of cyclopropyl and thiophene groups : These are typically introduced via cyclopropanation reactions and thiophene ring formation techniques.

Table 2: Synthetic Route Overview

| Step | Reaction Type | Key Reagents |

|---|---|---|

| 1. Acrylamide formation | Nucleophilic substitution | Acrylic acid, amine |

| 2. Cyclopropanation | Cyclopropanation reaction | Cyclopropanol, catalyst |

| 3. Thiophene synthesis | Ring formation | Thiophene derivatives |

Computational Predictions

Computational methods such as PASS (Prediction of Activity Spectra for Substances) can be employed to predict the biological activity spectrum for this compound based on its structure. These predictions help in identifying potential therapeutic applications before extensive laboratory testing.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The compound’s activity and physicochemical properties can be contextualized against analogues with modified substituents:

Key Observations :

- Electron-Donating vs. Withdrawing Groups: The target’s 4-(methylthio)phenyl group offers moderate electron-donating capacity compared to nitro (electron-withdrawing in 5112 ) or amino (electron-donating in ) substituents.

- Thiophene vs. Other Heterocycles : The thiophen-2-yl group may improve binding to metalloenzymes or aromatic receptors compared to pyridine (e.g., in ) or thiazole derivatives .

Q & A

Q. Example Data :

| Assay | Result (E-isomer) | Reference Compound |

|---|---|---|

| NCI-H460 IC₅₀ | 1.2 µM | Cisplatin (2.5 µM) |

| COX-2 Inhibition (%) | 78% at 10 µM | Celecoxib (82%) |

Advanced: How can computational methods resolve contradictions in structure-activity relationships (SAR)?

Answer:

- QSAR Modeling : Train models on analog datasets (e.g., thiophene/acrylamide derivatives) to predict bioactivity and prioritize synthesis .

- Density Functional Theory (DFT) : Calculate charge distribution and frontier orbitals to explain reactivity differences (e.g., methylthio group’s electron-donating effects) .

- Contradiction Example : If Study A reports cytotoxicity (IC₅₀ = 2 µM) and Study B shows no activity, use molecular dynamics to assess target binding under varying pH/ionic conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.